Product packaging for 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one(Cat. No.:CAS No. 51420-71-4)

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B1623479
CAS No.: 51420-71-4
M. Wt: 174.2 g/mol
InChI Key: MSEDGUHRFPAFFW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one (CAS 51420-71-4) is a high-value naphthyridine derivative supplied for advanced research and development applications. This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, particularly in the synthesis of complex fused heterocyclic systems like imidazonaphthyridines, which are extensively investigated for their broad biological and pharmacological properties . Its primary research value lies in its role as a building block for drug discovery. The naphthyridine core is a key structural motif found in compounds with demonstrated biological activities, making it a crucial starting material for developing new therapeutic agents . The compound has practical application as a precursor in synthetic chemistry; for instance, it can be utilized to synthesize symmetrical dinucleating ligands, such as 7-[4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine, which are of significant interest in coordination chemistry and materials science . The naphthyridine structure is inherently electron-deficient, allowing it to participate in various molecular recognition events and non-covalent interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with a guaranteed purity level and must be handled by qualified professionals. For analytical purposes, this compound can be analyzed using a reverse-phase (RP) HPLC method, for example, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . Store the product sealed in a dry environment at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1623479 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one CAS No. 51420-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
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InChI

InChI=1S/C10H10N2O/c1-6-5-7(2)11-10-8(6)3-4-9(13)12-10/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDGUHRFPAFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
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DSSTOX Substance ID

DTXSID00199408
Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Molecular Weight

174.20 g/mol
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CAS No.

51420-71-4
Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Synthetic Methodologies for 5,7 Dimethyl 1,8 Naphthyridin 2 1h One and Its Analogues

Classical Synthetic Approaches to 1,8-Naphthyridin-2(1H)-one Frameworks

The construction of the bicyclic 1,8-naphthyridinone ring system has traditionally relied on several named reactions originally developed for quinoline (B57606) synthesis, adapted for use with pyridine-based starting materials.

Friedlander Condensation and Related Variations

The Friedlander annulation is one of the most fundamental and widely used methods for constructing 1,8-naphthyridine (B1210474) rings. The reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position (e.g., 2-aminonicotinaldehyde) with a compound containing an activated methylene (B1212753) group (a ketone or aldehyde with an α-CH₂ group). organic-chemistry.orgiipseries.org The base- or acid-catalyzed reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the new pyridine (B92270) ring.

A common starting material for this reaction is 2-aminonicotinaldehyde, which can react with various ketones to produce a range of substituted 1,8-naphthyridines. organic-chemistry.org For the synthesis of the titular compound's backbone, a reaction between 2,6-diaminopyridine (B39239) and a β-dicarbonyl compound like acetylacetone (B45752) would yield a 2-amino-5,7-dimethyl-1,8-naphthyridine intermediate. This amino group can then be converted to the desired 2(1H)-one.

Variations of the Friedlander synthesis have been developed using different catalysts to improve yields and reaction conditions. These include the use of catalysts such as iodine, potassium hydroxide (B78521), and Lewis acids. organic-chemistry.orgnih.gov

Table 1: Examples of Friedlander Condensation for 1,8-Naphthyridine Synthesis

Starting Amine Carbonyl Compound Catalyst/Solvent Product Yield (%) Reference
2-Aminonicotinaldehyde Acetone Choline (B1196258) hydroxide / H₂O 2-Methyl-1,8-naphthyridine >95 organic-chemistry.org
2-Aminonicotinaldehyde Cyclohexanone [Bmmim][Im] (Ionic Liquid) 2,3-Cyclohexano-1,8-naphthyridine Moderate
2-Aminonicotinaldehyde Phenylacetaldehyde Trifluoroacetic acid / DMSO 2-Phenyl-1,8-naphthyridine (B10842077) - organic-chemistry.org
2,6-Diaminopyridine 3-Oxo-butyraldehyde dimethyl acetal - 2-Amino-7-methyl-1,8-naphthyridine -

Gould-Jacobs Reaction in 1,8-Naphthyridin-2(1H)-one Synthesis

The Gould-Jacobs reaction typically involves the condensation of an aniline (B41778) (or in this case, an aminopyridine) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. drugfuture.com The reaction proceeds through an initial substitution, followed by a thermal cyclization and subsequent saponification and decarboxylation.

When applied to a 2-aminopyridine, the Gould-Jacobs reaction leads to the formation of a 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivative, which exists in tautomeric equilibrium with the 1,8-naphthyridin-4(1H)-one form. While a robust method for accessing the naphthyridine core, this reaction is inherently directed towards the synthesis of 4-oxo isomers and is therefore not a direct route to the 1,8-naphthyridin-2(1H)-one scaffold.

Knorr and Conrad-Limpach Methodologies

The Knorr quinoline synthesis is a classical method that involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (which exists as the 2-quinolone tautomer). wikipedia.orgsynarchive.com This methodology is directly applicable to the synthesis of 1,8-naphthyridin-2(1H)-ones by substituting the aniline with a corresponding 2-aminopyridine. The aminopyridine is first reacted with a β-ketoester to form a β-ketopyridylamide intermediate, which is then cyclized under acidic conditions to furnish the desired 2-oxo-1,8-naphthyridine ring system. drugfuture.comwikipedia.org This approach is one of the most direct classical methods for obtaining the 1,8-naphthyridin-2(1H)-one core.

In contrast, the Conrad-Limpach synthesis, which also starts from an aniline and a β-ketoester, proceeds under different conditions to favor the formation of 4-hydroxyquinolines (4-quinolones). wikipedia.org Therefore, like the Gould-Jacobs reaction, the Conrad-Limpach method is not suitable for the direct synthesis of the 2(1H)-one isomer.

Combes and Povarov Reactions

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For naphthyridine synthesis, a 2-aminopyridine would be used. The reaction typically yields 2,4-disubstituted products. iipseries.orgwikipedia.org While effective for creating the fused pyridine ring, its utility for specifically producing the 1,8-naphthyridin-2(1H)-one structure is limited, as it does not inherently generate the C2-oxo functionality.

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines. organic-chemistry.org While there are variations, this reaction is not a primary method for synthesizing fully aromatic naphthyridinone systems.

Other Conventional Cyclization Strategies for Naphthyridinone Formation

Beyond the classical named reactions, other cyclization strategies are pivotal, especially for accessing specifically substituted naphthyridinones.

One powerful strategy involves the intramolecular cyclization of pre-functionalized pyridones. For instance, a 6-amino-2-pyridone bearing an appropriate side chain at the 5-position can be cyclized to form the 1,8-naphthyridin-2-one ring system. semanticscholar.org

Another highly relevant conventional route is the transformation of a readily available 2-amino-1,8-naphthyridine into the corresponding 2(1H)-one. The synthesis of 2-amino-5,7-dimethyl-1,8-naphthyridine from 2,6-diaminopyridine and acetylacetone is a known procedure. This amine can then undergo diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous solution, followed by warming. The intermediate diazonium salt is hydrolyzed in situ to yield the desired 5,7-dimethyl-1,8-naphthyridin-2(1H)-one. This method, a variation of the Sandmeyer reaction, provides a direct and efficient pathway to the target compound from a common intermediate. nih.govresearchgate.net

Ring expansion reactions have also been reported, where a 1H-pyrrolo[2,3-b]pyridin-2(3H)-one can react with an azide (B81097) source under microwave irradiation to yield 3- or 4-amino-1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.in

Advanced and Green Synthetic Protocols for 1,8-Naphthyridin-2(1H)-one Derivatives

In recent years, significant efforts have been directed towards developing more environmentally benign, efficient, and atom-economical methods for the synthesis of heterocyclic compounds, including 1,8-naphthyridinones.

A major advancement in the Friedlander synthesis has been the use of water as a green solvent. organic-chemistry.orgsemanticscholar.org Researchers have demonstrated that the condensation of 2-aminonicotinaldehyde with active methylene compounds can proceed in high yield in water, often with the aid of a biocompatible catalyst like choline hydroxide, an ionic liquid. organic-chemistry.org This approach avoids the use of harsh conditions, organic solvents, and expensive metal catalysts. organic-chemistry.org

Ionic liquids have also been employed as both green solvents and catalysts for the Friedlander reaction, allowing for easy separation and recycling of the catalyst. nih.gov

Multicomponent reactions (MCRs) represent another advanced strategy, enabling the synthesis of complex 1,8-naphthyridine derivatives in a single step from three or more starting materials. For example, substituted 2-aminopyridines, various aldehydes, and a methylene-active cyanide compound can be condensed to form highly functionalized 2-amino-1,8-naphthyridines in good yields under mild conditions. organic-chemistry.orgkthmcollege.ac.in

Furthermore, sonochemical methods, which utilize ultrasonic irradiation, have been shown to improve reaction rates and yields in the synthesis of 2-phenyl-1,8-naphthyridine derivatives, highlighting the utility of green chemistry principles in this field. ekb.eg

Table 2: Overview of Advanced and Green Synthetic Methods

Method Key Features Starting Materials (Example) Product Type Reference
Aqueous Friedlander Synthesis Water as solvent, metal-free, mild conditions 2-Aminonicotinaldehyde, Acetone Substituted 1,8-Naphthyridines organic-chemistry.orgsemanticscholar.org
Ionic Liquid Catalysis Recyclable catalyst, green solvent 2-Amino-3-pyridinecarboxaldehyde (B47744), Ketones Substituted 1,8-Naphthyridines nih.gov
Multicomponent Reaction (MCR) One-pot, high efficiency, molecular diversity 2-Aminopyridine, Aldehyde, Malononitrile (B47326) 2-Amino-1,8-naphthyridine derivatives organic-chemistry.orgkthmcollege.ac.in
Sonochemical Synthesis Use of ultrasound, improved rates and yields - 2-Phenyl-1,8-naphthyridine derivatives ekb.eg
Microwave-Assisted Ring Expansion Rapid, efficient 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, NaN₃ Amino-1,8-naphthyridin-2(1H)-ones kthmcollege.ac.in

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. lew.ro This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,8-naphthyridine derivatives. For instance, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized from 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain via an inverse electron-demand Diels-Alder reaction under microwave irradiation. nih.gov This method provides an efficient route to polysubstituted naphthyridinones, a feat not easily achieved through traditional methods like the Knorr or Friedländer reactions. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
4,4′-bis[2″-(5‴-substituted rhodanin-3‴-yl)thiazol-4″-yl]bibenzyls Synthesis 230 times longer 230 times faster Improved yields researchgate.net
1,2,4-triazolo[4,3-a] nih.govnaphthyridines Synthesis 6 hours 3-4 minutes N/A researchgate.net

Application of Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. nih.gov Several basic ionic liquids have been synthesized and utilized as catalysts for the Friedländer annulation to produce 1,8-naphthyridine derivatives. nih.govnih.gov For example, the ionic liquid [Bmmim][Im] has demonstrated remarkable catalytic activity in the synthesis of 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone. nih.govacs.org The catalyst could be recycled and reused multiple times without a significant loss of activity. acs.org

In a particularly noteworthy advancement, a gram-scale synthesis of 1,8-naphthyridines has been developed using the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst in water. acs.orgacs.org This represents the first reported synthesis of naphthyridines in an aqueous medium, offering a one-step, environmentally friendly procedure with easy product separation. acs.org This method has been successfully applied to a variety of active methylene carbonyl compounds, yielding the desired substituted 1,8-naphthyridines in excellent yields. acs.org

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. This technique has been effectively used for the synthesis of new 1,8-naphthyridine derivatives. A comparative study of traditional heating versus ultrasonic irradiation for the synthesis of 2-phenyl-1,8-naphthyridine derivatives demonstrated that the ultrasonic approach led to improved rates and yields. research-nexus.netekb.eg

Similarly, the synthesis of novel pyrazole (B372694) derivatives incorporated into a 1,8-naphthyridine nucleus was carried out under both classical and sonochemical conditions. The sonicated reactions consistently showed improvements in both reaction rates and yields. ijmr.net.in These findings underscore the utility of sonochemistry as a green and efficient method for the synthesis of complex heterocyclic systems. research-nexus.net

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of 1,8-Naphthyridine Derivatives

Product Method Reaction Time Yield Reference
2-phenyl-1,8-naphthyridine derivatives Conventional Heating Longer Lower research-nexus.netekb.eg
2-phenyl-1,8-naphthyridine derivatives Ultrasonic Irradiation Shorter Higher research-nexus.netekb.eg
Pyrazole-substituted 1,8-naphthyridines Conventional Heating Longer Lower ijmr.net.in

Ligand-Free Catalytic Approaches for Naphthyridinone Scaffolds

The development of catalyst-free and ligand-free synthetic methods is a significant goal in green chemistry as it simplifies reaction procedures and reduces waste. A notable example is the concise and efficient one-pot synthesis of functionalized nih.govnaphthyridine derivatives through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides. rsc.org This reaction proceeds under catalyst-free conditions in ethanol, an environmentally benign solvent, and is characterized by short reaction times, high yields, and high regioselectivity. rsc.org

Furthermore, an eco-friendly and metal-free method for the synthesis of tetrahydrodibenzo[b,g] nih.govnaphthyridin-1(2H)-ones has been established. rsc.org This approach involves a base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones, proceeding through a 1,4-Michael addition/SNAr tandem reaction. The key advantages of this protocol are the absence of a transition metal catalyst, good functional group tolerance, and operational simplicity. rsc.org

Regioselective Functionalization and Derivatization Strategies

The biological activity of naphthyridine derivatives is highly dependent on the substitution pattern on the heterocyclic core. Therefore, the development of regioselective functionalization and derivatization strategies is of paramount importance.

Selective Substitution Patterns on the 1,8-Naphthyridin-2(1H)-one Core

Achieving selective substitution on the 1,8-naphthyridin-2(1H)-one core allows for the fine-tuning of its chemical and biological properties. For example, new substituted 1,8-naphthyridin-2(1H)-ones have been synthesized and identified as highly selective phosphodiesterase (PDE) IV inhibitors. nih.gov The specific substitution patterns on these compounds are crucial for their selective inhibitory activity. nih.gov

The synthesis of 1-(2-phthalimidoethyl)-5,7-dimethyl-1,8-naphthyridin-2(1H)-one demonstrates a specific N-alkylation at the 1-position. This is achieved by treating this compound with sodium hydride to form the corresponding sodium salt, which is then reacted with N-(2-chloroethyl)phthalimide. This selective N-functionalization is a key step in the synthesis of more complex derivatives.

Synthesis of Difunctionalized Naphthyridinone Systems

The synthesis of difunctionalized naphthyridine systems opens up avenues for creating molecules with diverse functionalities and potential applications as molecular receptors or complex ligands. A series of 2,7-difunctionalized-1,8-naphthyridines have been synthesized in good yields through simple and efficient procedures. nih.gov Starting from 2-amino-7-methyl-1,8-naphthyridine, various functional groups can be introduced at the 2- and 7-positions. For instance, the methyl group at the 7-position can be oxidized to an aldehyde, which can then be further modified. nih.gov

An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has also been developed, which is a key intermediate for further difunctionalization. nih.gov These methods provide access to a range of difunctionalized 1,8-naphthyridines, including those with amino, hydroxyl, and aldehyde groups at the 2- and 7-positions, expanding the chemical space available for drug discovery and materials science. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
1-(2-phthalimidoethyl)-5,7-dimethyl-1,8-naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one
3,4-dihydro-1,8-naphthyridin-2(1H)-ones
1,2,4-triazines
2,3-diphenyl-1,8-naphthyridine
2-amino-3-pyridinecarboxaldehyde
2-phenylacetophenone
[Bmmim][Im]
Choline hydroxide
2-phenyl-1,8-naphthyridine
Glutaraldehyde
Malononitrile
β-ketoamides
Tetrahydrodibenzo[b,g] nih.govnaphthyridin-1(2H)-ones
N-(2-chloroethyl)phthalimide
Sodium hydride
2-amino-7-methyl-1,8-naphthyridine
2,7-diamino-1,8-naphthyridine
2-acetylamino-7-methyl-1,8-naphthyridine
2-amino-1,8-naphthyridine-7-carboxaldehyde
2-amino-7-hydroxymethyl-1,8-naphthyridine
2,7-dimethyl-4-methoxy-1,8-naphthyridine

Preparation of Fused Naphthyridinone Derivatives

The construction of fused heterocyclic systems from elementary substrates is efficiently achieved through multicomponent reactions (MCRs). This approach is particularly effective for synthesizing complex molecules like fused naphthyridinone derivatives by minimizing the number of synthetic steps.

A notable example is the synthesis of N-substituted 5-aryl-2,4-diamino-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b] acs.orgnih.govnaphthyridine-3-carbonitriles. These compounds are prepared via a three-component reaction involving an aromatic aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile dimer), and a cyclic enhydrazinoketone. researchgate.net This Knoevenagel–Michael tandem reaction proceeds with high efficiency, affording the target fused 1,8-naphthyridines in yields ranging from 65% to 90%. researchgate.net

The underlying mechanism involves the formation of a Michael adduct, which possesses both nucleophilic and electrophilic centers. researchgate.net This structure enables a sequence of intramolecular heterocyclization reactions. Initially, the nitrogen atom of the enhydrazine fragment attacks a nearby cyano group, leading to the formation of the first pyridine ring. Subsequently, an intramolecular reaction between the newly formed amino group and a cyano group of the dicyanomethylene fragment results in the closure of the second pyridine ring, completing the 1,8-naphthyridine scaffold. researchgate.net

The versatility of this method allows for the creation of a diverse library of derivatives by varying the aromatic aldehyde and the enhydrazinoketone starting materials. researchgate.net

Table 1: Synthesis of Fused Benzo[b] acs.orgnih.govnaphthyridine Derivatives

ProductAromatic Aldehyde (ArCHO)EnhydrazinoketoneYield (%)Reference
3aBenzaldehydeEnhydrazinoketone 2a80 researchgate.net
3b4-FluorobenzaldehydeEnhydrazinoketone 2a85 researchgate.net
3c4-MethylbenzaldehydeEnhydrazinoketone 2a90 researchgate.net
3d3-ChlorobenzaldehydeEnhydrazinoketone 2a88 researchgate.net
3eBenzaldehydeEnhydrazinoketone 2b75 researchgate.net
3f4-FluorobenzaldehydeEnhydrazinoketone 2b78 researchgate.net
3gBenzaldehydeEnhydrazinoketone with R'=NHPh, R=Me65 researchgate.net
3h2-ChlorobenzaldehydeEnhydrazinoketone with R'=NHPh, R=Me68 researchgate.net
3i4-MethylbenzaldehydeEnhydrazinoketone with R'=NHPh, R=Me72 researchgate.net
3j3-NitrobenzaldehydeEnhydrazinoketone with R'=NHPh, R=Me70 researchgate.net

Spectroscopic and Structural Characterization of 5,7 Dimethyl 1,8 Naphthyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

In ¹H NMR spectroscopy, the proton on the nitrogen of the pyridinone ring (N1-H) is expected to be the most deshielded proton, likely appearing as a broad singlet at a high chemical shift (δ > 10 ppm), similar to related lactam structures. lew.ro The aromatic protons on the naphthyridine core (H3, H4, and H6) would resonate in the aromatic region (typically δ 6.5-8.5 ppm). The two methyl groups at positions 5 and 7 would appear as distinct singlets in the upfield region (δ 2.0-3.0 ppm).

In ¹³C NMR spectroscopy, the carbonyl carbon (C2) of the pyridinone ring is the most characteristic, expected to appear significantly downfield (δ > 160 ppm). The other quaternary and protonated carbons of the heterocyclic rings would resonate in the range of δ 110-155 ppm. The methyl carbons would be found in the upfield region (δ 15-25 ppm). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning these proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification/Comments
N1-H> 10 (broad s)-Lactam proton, often broadened by quadrupole effects and exchange.
C2-> 160Carbonyl carbon, highly deshielded.
C36.5 - 7.0 (d)~115Aromatic CH adjacent to carbonyl.
C47.5 - 8.0 (d)~140Aromatic CH coupled to H3.
C4a-~120Quaternary carbon at ring junction.
C5-~150Quaternary carbon bearing a methyl group.
5-CH₃2.3 - 2.8 (s)~20Methyl group on an aromatic ring.
C67.0 - 7.5 (s)~125Aromatic CH between two methyl-bearing carbons.
C7-~155Quaternary carbon bearing a methyl group.
7-CH₃2.3 - 2.8 (s)~20Methyl group on an aromatic ring.
C8a-~145Quaternary carbon at ring junction.

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. d = doublet, s = singlet.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition.

The molecular formula of the compound is C₁₀H₁₀N₂O. Its calculated monoisotopic mass is 174.0793 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 174. This peak confirms the molecular weight of the compound. Further fragmentation could occur through characteristic pathways, such as the loss of a carbon monoxide molecule (CO, 28 Da) from the pyridinone ring, which would yield a fragment ion at m/z 146. Another potential fragmentation is the loss of a methyl radical (CH₃, 15 Da) to give a fragment at m/z 159. Analysis of these fragments helps to piece together the molecular structure and corroborate the identity of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Formula Identity
174.0793[C₁₀H₁₀N₂O]⁺Molecular Ion (M⁺)
159.0558[C₉H₇N₂O]⁺[M - CH₃]⁺
146.0844[C₉H₁₀N₂]⁺[M - CO]⁺

Note: These values represent the exact monoisotopic masses of the predicted ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically found in the region of 1650-1690 cm⁻¹. The exact position depends on factors like ring strain and hydrogen bonding. Since crystal structure data confirms intermolecular hydrogen bonding, this peak may be shifted to a lower wavenumber. researchgate.net The N-H stretching vibration of the lactam is also highly characteristic, expected as a broad band in the 3200-3400 cm⁻¹ region due to the aforementioned hydrogen bonding. Aromatic C=C and C=N stretching vibrations from the naphthyridine ring system would appear in the 1450-1620 cm⁻¹ range. Finally, C-H stretching vibrations from the methyl groups and aromatic rings would be observed around 2900-3100 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3200 - 3400 (broad)N-H stretchLactam N-H (H-bonded)
2900 - 3100C-H stretchAromatic & Aliphatic C-H
1650 - 1690 (strong)C=O stretchLactam carbonyl
1450 - 1620C=C / C=N stretchNaphthyridine ring
1350 - 1450C-H bendMethyl groups

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5,7-dimethyl-1,8-naphthyridin-2-ol (the tautomeric form of the title compound) has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. A crucial finding from the crystallographic study is that the molecules are linked into centrosymmetric dimers by two strong N-H···O hydrogen bonds between the lactam N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. researchgate.net These dimers are then stacked in a discontinuous, stepped fashion to build the full crystal lattice. This hydrogen bonding confirms the presence of the 2(1H)-one tautomer in the solid state and is a key interaction governing the crystal packing.

Table 4: Crystallographic Data for 5,7-Dimethyl-1,8-naphthyridin-2-ol researchgate.net

Parameter Value
Empirical FormulaC₁₀H₁₀N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.336(2)
b (Å)8.989(2)
c (Å)13.125(3)
β (°)95.72(3)
Volume (ų)861.2(4)
Z (molecules/unit cell)4
Calculated Density (g cm⁻³)1.34
Key InteractionN-H···O Hydrogen Bonding (Forms Dimers)

Pharmacological and Biological Research on 5,7 Dimethyl 1,8 Naphthyridin 2 1h One Analogues

Anticancer and Antitumor Potential of Naphthyridinone Derivatives

Naphthyridine derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Several analogues have been investigated as potential anticancer agents, with some advancing to clinical trials. nih.gov

Mechanisms of Action in Oncology, Including DNA Intercalation and Topoisomerase Inhibition

A primary mechanism through which naphthyridinone derivatives exert their anticancer effects is the inhibition of DNA topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes. nih.gov By targeting these enzymes, certain compounds can induce DNA damage, leading to cell cycle arrest and programmed cell death. nih.gov

Topoisomerase Inhibition: Naphthyridinone derivatives can act as topoisomerase "poisons," which stabilize the covalent complex formed between the topoisomerase enzyme and DNA. nih.gov This action prevents the re-ligation of the cleaved DNA strand, resulting in permanent DNA strand breaks. nih.govyoutube.com For instance, dibenzo[c,h] nih.govtandfonline.comnaphthyridinone derivatives have been identified as potent inhibitors of topoisomerase I, stabilizing the cleavage DNA-Top I covalent complexes. nih.gov Similarly, other naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, displaying potent anticancer activity. nih.gov The stabilization of these enzyme-DNA complexes ultimately triggers apoptosis. nih.govyoutube.com

DNA Intercalation: Some derivatives, particularly those with planar aromatic structures, can function as DNA intercalating agents. nih.govnih.gov This process involves the insertion of the molecule between the base pairs of the DNA double helix. nih.govnih.gov Intercalation can disrupt the normal function of DNA-dependent enzymes like topoisomerases and RNA polymerase, blocking transcription and leading to cytotoxic effects. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the DNA damage and cellular stress induced by naphthyridinone analogues is the activation of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.gov These processes are fundamental to preventing the proliferation of cancer cells.

Apoptosis: The irreparable DNA damage caused by topoisomerase inhibition is a strong signal for the initiation of apoptosis. nih.gov Studies have shown that naphthyridinone derivatives can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. dntb.gov.ua For example, one novel 1,3-diazaheterocycle-fused [1,2-a] nih.govnih.gov naphthyridine derivative, known as 3u, was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells by upregulating death receptors. dntb.gov.ua The activation of caspases, key executioner enzymes in the apoptotic cascade, is a common feature observed following treatment with these compounds. dntb.gov.ua

Cell Cycle Arrest: By interfering with DNA replication and repair, naphthyridinone derivatives can halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints. nih.govnih.gov This arrest prevents damaged cells from entering mitosis and proliferating. For example, a study on benzonaphthyridinone derivatives that inhibit Bruton's tyrosine kinase (BTK) found that they arrested the cell cycle in the G0/G1 phase in various B-cell lymphoma lines. nih.gov Similarly, other compounds have been shown to induce G2/M phase arrest, which is often associated with the generation of reactive oxygen species (ROS) and subsequent DNA damage. researchgate.net

Inhibition of Specific Protein Kinases (e.g., c-Kit, VEGFR-2, MET, BTK)

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, differentiation, and survival. nih.gov The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Various naphthyridinone derivatives have been developed as potent inhibitors of specific protein kinases. nih.gov

c-Kit and VEGFR-2: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as new leads for c-Kit and VEGFR-2 kinase inhibitors. nih.gov One compound, 9k , showed excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM. nih.gov Other derivatives, 10l and 10r , exhibited good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 nM and 31.7 nM, respectively. nih.gov These kinases are crucial for tumor angiogenesis and growth.

MET: The 2,7-naphthyridone scaffold has been proposed as a novel lead structure for MET inhibitors. nih.gov Further modifications led to N-substituted-3-phenyl-1,6-naphthyridinone derivatives with high selectivity for c-Met over VEGFR-2. Compound 4r from this series showed c-Met potency comparable to the known inhibitor Cabozantinib and demonstrated significant tumor growth inhibition in a glioblastoma xenograft model.

BTK (Bruton's tyrosine kinase): BTK is a key mediator in B-cell receptor signaling and is a target in various B-cell malignancies. nih.govnih.gov A tricyclic benzonaphthyridinone scaffold was used to develop potent irreversible BTK inhibitors. nih.gov The derivative CHMFL-BTK-11 was found to be a novel, potent irreversible BTK inhibitor that effectively suppressed BTK autophosphorylation and induced apoptosis in lymphoma cells. nih.gov

Kinase TargetNaphthyridinone Derivative ClassKey Finding (IC₅₀)Reference(s)
c-Kit 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneCompound 9k : 8.5 nM, nih.gov
VEGFR-2 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneCompound 10r : 31.7 nM, nih.gov
MET N-substituted-3-phenyl-1,6-naphthyridinoneCompound 4r : Potency comparable to Cabozantinib
BTK BenzonaphthyridinoneCompound CHMFL-BTK-11 : Potent irreversible inhibitor nih.gov

Modulation of Cellular Pathways (e.g., hClpP Activation, Ras Protein Inhibition)

Beyond direct enzyme inhibition, naphthyridinone analogues can modulate complex cellular pathways to achieve their anticancer effects.

hClpP Activation: The human caseinolytic peptidase P (hClpP) is a mitochondrial protease whose activation can trigger cell death. Based on the clinical-stage hClpP activator ONC201, novel agonists with a nih.govnih.gov-naphthyridinone scaffold have been developed. nih.gov A representative compound, F20 , was shown to potently bind to and activate hClpP, promote the degradation of its substrates, induce cellular stress responses, and trigger apoptosis in cancer cells. nih.gov

Ras Protein Inhibition: Ras proteins are central signaling hubs that, when mutated, drive a significant portion of human cancers. The 1,8-naphthyridine (B1210474) pharmacophore has been utilized to develop inhibitors of the Ras signaling pathway. nih.govnih.gov For example, a series of N-substituted quinolino-1,8-naphthridine derivatives were synthesized and evaluated for their Ras-GTP inhibitory activity, with several compounds showing moderate to potent anticancer effects. nih.gov

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines

The anticancer potential of new compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Numerous studies have demonstrated the potent cytotoxic effects of 1,8-naphthyridinone derivatives across a wide range of cancers.

For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives were screened for cytotoxicity against eight tumor cell lines. Halogen-substituted derivatives showed potent activity; compound 47 had an IC₅₀ of 0.41 µM on MIAPaCa (pancreatic) and 0.77 µM on K-562 (leukemia) cancer cell lines. dntb.gov.ua Another derivative, compound 29 , showed an IC₅₀ of 0.41 µM on PA-1 (ovarian) cancer cells. dntb.gov.ua

In a different study, 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated against the MCF-7 breast cancer cell line. Several compounds displayed better activity than the reference drug staurosporine, with IC₅₀ values as low as 1.47 µM (10c ) and 1.62 µM (8d ).

The table below summarizes the in vitro cytotoxic activity of selected naphthyridinone derivatives.

Compound/Derivative ClassCancer Cell LineCell Line TypeIC₅₀ / GI₅₀ (µM)Reference(s)
Compound 47 MIAPaCaPancreatic0.41, dntb.gov.ua
K-562Leukemia0.77, dntb.gov.ua
Compound 29 PA-1Ovarian0.41, dntb.gov.ua
SW620Colon1.4, dntb.gov.ua
Compound 12 HBL-100Breast1.37 tandfonline.com
Compound 17 KBOral3.7 tandfonline.com
Compound 22 SW-620Colon3.0 tandfonline.com
Compound 10c MCF-7Breast1.47
Compound 8d MCF-7Breast1.62
Compound 16 HeLaCervical0.7 nih.gov
HL-60Leukemia0.1 nih.gov
PC-3Prostate5.1 nih.gov
Compound 299 A549Lung0.66 nih.gov
HelaCervical0.38 nih.gov
MCF-7Breast0.44 nih.gov

In Vivo Efficacy Studies in Oncological Models

Promising results from in vitro studies are further validated through in vivo efficacy studies using animal models of cancer, which are a critical step in drug development. Several naphthyridinone derivatives have demonstrated significant antitumor activity in such models.

A novel, selective, and potent PKMYT1 inhibitor, compound 36 , which features a naphthyridinone core, showed promising in vivo antitumor efficacy with favorable oral pharmacokinetic profiles. tandfonline.com

The c-Met inhibitor 4r (a 1,6-naphthyridinone derivative) exhibited significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model when administered orally.

In a study of FGFR4 inhibitors for colorectal cancer, the 1,6-naphthyridine-2-one derivative 19g induced significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity.

Similarly, a dehydrogenated imipridone derivative, XT6 , which activates hClpP, showed highly potent in vivo antitumor activity in a pancreatic cancer model derived from MIAPACA2 cells. nih.gov

These in vivo studies, often conducted using xenograft models where human tumor cells are implanted into immunodeficient mice, provide essential data on a compound's therapeutic potential in a living organism. nih.gov

Antimicrobial and Anti-infective Properties

Antibacterial Activity, Including against Multi-Drug Resistant Bacterial Strains

Analogues of 1,8-naphthyridin-2(1H)-one have been extensively studied for their antibacterial properties. The foundational compound in this class, nalidixic acid, was one of the first quinolone antibiotics and functions by inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov This mechanism is a hallmark of many subsequent derivatives.

While some modern analogues exhibit limited direct antibacterial action, their true strength often lies in overcoming resistance and acting synergistically with other antibiotics. For instance, certain 1,8-naphthyridinone derivatives have been shown to inhibit bacterial topoisomerase II, a mechanism similar to that of fluoroquinolones. mdpi.com

However, many newly synthesized derivatives demonstrate significant intrinsic antibacterial effects. Studies have identified various substituted 1,8-naphthyridinones with potent activity against both Gram-positive and Gram-negative bacteria. For example, 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole (B32235) ring have shown selective activity against resistant strains of Bacillus subtilis. nih.govmdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine core was found to enhance this antibacterial activity. nih.govmdpi.com These compounds are believed to act as DNA gyrase inhibitors, with some showing IC₅₀ values in the low microgram per milliliter range. nih.govmdpi.com

Similarly, a series of 1,8-naphthyridine-3-carboxylic acid amides displayed very good bactericidal action against Escherichia coli. mdpi.com Another study highlighted that 7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid showed high activity against antibiotic-resistant Enterococcus strains.

Table 1: Antibacterial Activity of Selected 1,8-Naphthyridin-2(1H)-one Analogues

Compound/Analogue Class Bacterial Strain(s) Activity/Potency (MIC/IC₅₀) Reference(s)
7-methyl-1,8-naphthyridinone-1,2,4-triazole derivatives Bacillus subtilis (resistant) Selective activity nih.govmdpi.com
Brominated 7-methyl-1,8-naphthyridinone derivatives DNA gyrase IC₅₀: 1.7–13.2 µg/mL nih.govmdpi.com
1,8-Naphthyridine-3-carboxylic acid amides Escherichia coli Good bactericidal action mdpi.com
1,8-Naphthyridine-3-thiosemicarbazides Staphylococcus aureus MIC: 6–7 mM nih.gov
1,8-Naphthyridine-3-(1,3,4-oxadiazoles) Staphylococcus aureus MIC: 6–7 mM nih.gov

Antifungal and Antiparasitic Efficacy

The therapeutic utility of 1,8-naphthyridin-2(1H)-one analogues extends to fungal and parasitic infections. Research has identified derivatives with notable efficacy against various fungal pathogens. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine, particularly those with a 4-chlorophenyl ring, were found to be active against Aspergillus niger and Candida albicans, with potency comparable to the standard drug griseofulvin. nih.gov Additionally, 4-amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile showed better antifungal activity against Aspergillus flavus than antibacterial activity. mdpi.com

In the realm of antiparasitic research, a series of 7-substituted 8-hydroxy-1,6-naphthyridines (a closely related isomeric scaffold) demonstrated promising activity against the protozoan parasites Trypanosoma brucei and Leishmania donovani, the causative agents of African trypanosomiasis and leishmaniasis, respectively. researchgate.net The mechanism of action for these compounds was determined to be the chelation of divalent transition metals, particularly Zn²⁺ and Fe²⁺, which leads to the depletion of these essential ions within the parasite. researchgate.net

Table 2: Antifungal and Antiparasitic Activity of Selected 1,8-Naphthyridine Analogues

Compound/Analogue Class Pathogen(s) Activity/Potency Mechanism of Action Reference(s)
Hydrazono/Azo derivatives with 4-chlorophenyl ring Aspergillus niger, Candida albicans Comparable to griseofulvin Not specified nih.gov
4-Amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile Aspergillus flavus Good antifungal activity Not specified mdpi.com
7-Substituted 8-hydroxy-1,6-naphthyridines Trypanosoma brucei, Leishmania donovani Potent activity Divalent metal chelation (Zn²⁺, Fe²⁺) researchgate.net

Antiviral and Anti-HIV Activities

The 1,8-naphthyridine framework has proven to be a valuable scaffold for the development of potent antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.net A significant breakthrough in this area involves analogues based on the 1-hydroxy-1,8-naphthyridin-2(1H)-one core, which functions as a metal-chelating pharmacophore. umn.edu

These compounds have been identified as potent inhibitors of two crucial HIV enzymes: integrase (IN) and ribonuclease H (RNase H). umn.edunih.gov A library of 1-hydroxy-1,8-naphthyridin-2(1H)-one analogues with various substitutions at the C-5 and C-6 positions demonstrated significant inhibitory activity against HIV RT-RNase H. umn.edu The most promising candidates exhibited half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. umn.edunih.gov For example, one of the best compounds showed an IC₅₀ of 0.045 µM against HIV RT RNase H and an antiviral IC₅₀ of 0.19 µM in a cell-based assay. nih.gov

Furthermore, 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides have shown single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase and, importantly, retain good potency against strains with raltegravir-resistant integrase mutants. acs.org Another naphthyridone derivative, HM13N, was found to potently inhibit HIV-1 replication by targeting Tat-mediated transcription. acs.org The antiviral activity is not limited to HIV; related 1,6-naphthyridine (B1220473) derivatives have shown efficacy against human cytomegalovirus (HCMV), with one compound being 39- to 223-fold more potent than ganciclovir. nih.gov

Table 3: Anti-HIV Activity of Selected 1-Hydroxy-1,8-naphthyridin-2(1H)-one Analogues

Compound/Analogue Class HIV Target Activity/Potency (IC₅₀) Reference(s)
1-Hydroxy-1,8-naphthyridin-2(1H)-one with 6-(3-biphenyl) substituent HIV RT-RNase H 0.083 µM umn.edu
1-Hydroxy-1,8-naphthyridin-2(1H)-one with 6-(phenyl) substituent HIV RT-RNase H 0.22 µM umn.edu
Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one HIV RT-RNase H 0.045 µM nih.gov
Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one HIV Integrase 24 µM nih.gov
Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one Antiviral (P4-2 cells) 0.19 µM nih.gov
4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides HIV (WT Integrase) Single-digit nM acs.org

Anti-Mycobacterial Activity and Target Engagement (e.g., InhA)

Tuberculosis remains a major global health threat, and the 1,8-naphthyridine scaffold is being actively investigated for the development of new anti-mycobacterial agents. A key target in Mycobacterium tuberculosis (Mtb) is the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.gov

Recently, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were designed and synthesized, showing promising activity against the Mtb H37Rv strain. One of the most potent compounds, ANA-12, which features a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent, exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL, equivalent to the standard drug ethambutol. Molecular docking studies suggested that this compound binds effectively within the active site of the InhA enzyme.

Another study reported that a 1,8-naphthyridine derivative, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showed more potent activity against multidrug-resistant tuberculosis (MDR-TB) than isoniazid. mdpi.com These findings underscore the potential of 1,8-naphthyridinone analogues as direct inhibitors of InhA, offering a promising avenue for the development of new anti-TB drugs.

Table 4: Anti-Mycobacterial Activity of Selected 1,8-Naphthyridine Analogues

Compound/Analogue Mycobacterium tuberculosis Strain Activity/Potency (MIC) Target Engagement Reference(s)
ANA-12 (1,8-naphthyridine-3-carbonitrile derivative) H37Rv 6.25 μg/mL InhA (predicted)
ANC-2, ANA-1, ANA 6-8, ANA-10 H37Rv 12.5 μg/mL InhA (predicted)
1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid MDR-TB More potent than isoniazid Not specified mdpi.com
1,8-Naphthyridine-3-thiosemicarbazides/oxadiazoles Mycobacterium smegmatis MIC: 10-12 mM DNA gyrase (potential) nih.gov

Modulation of Antibiotic Activity and Synergistic Effects

A critical challenge in treating bacterial infections is the rise of multi-drug resistance. Analogues of 1,8-naphthyridin-2(1H)-one have emerged as promising candidates for antibiotic adjuvants, capable of restoring the efficacy of conventional antibiotics.

A key study demonstrated that while compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) had no clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL), they significantly potentiated the activity of fluoroquinolone antibiotics against multi-resistant strains of E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.comresearchgate.netresearchgate.net When used at sub-inhibitory concentrations, these naphthyridine derivatives caused a significant reduction in the MIC of norfloxacin, ofloxacin, and lomefloxacin (B1199960). nih.govmdpi.com For example, in the presence of 1,8-NA, the MIC of lomefloxacin against E. coli dropped from 16 to 2 µg/mL. nih.gov

This synergistic effect is thought to be related to the structural similarity between 1,8-naphthyridine derivatives and fluoroquinolones, both of which can interact with bacterial topoisomerase enzymes. mdpi.com Additionally, some 1,8-naphthyridine derivatives have been reported to inhibit efflux pumps, which are a major mechanism of bacterial resistance to fluoroquinolones. researchgate.net

Table 5: Synergistic Effects of 1,8-Naphthyridin-4(1H)-one Analogues with Fluoroquinolones

Naphthyridine Derivative Antibiotic Bacterial Strain MIC of Antibiotic Alone (µg/mL) MIC of Antibiotic with Derivative (µg/mL) Reference(s)
7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) Ofloxacin E. coli 06 32 4 nih.gov
7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) Lomefloxacin E. coli 06 16 2 nih.gov
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) Lomefloxacin E. coli 06 16 3.2 nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond their anti-infective properties, 1,8-naphthyridin-2(1H)-one analogues have shown significant potential as anti-inflammatory and immunomodulatory agents. tandfonline.comresearchgate.net

One study investigated a novel 1,8-naphthyridin-2-one derivative and its analogues as selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, making it an attractive target for modulating inflammation without the psychoactive side effects associated with CB1 receptor activation. These compounds were found to block the proliferation of activated lymphocytes and down-regulate the production of the pro-inflammatory cytokine TNF-α. Notably, the 1,8-naphthyridin-2-one derivative was more efficient at inhibiting cell activation markers in lymphocytes from multiple sclerosis patients compared to healthy controls and specifically reduced the levels of Cox-2 in patient-derived lymphocytes.

Other research has focused on different mechanisms of anti-inflammatory action. A series of 5-phenyl-3H-imidazo[4,5-c] mdpi.comnaphthyridin-4(5H)-one derivatives were developed as potent anti-inflammatory agents. One of the most active compounds, 3-benzyl-5-phenyl-3H-imidazo[4,5-c] mdpi.comnaphthyridin-4(5H)-one, exhibited powerful oral anti-inflammatory activity in various rat paw edema models. While it did not inhibit COX or 5-LO enzymes directly, its broad activity profile was likened to that of glucocorticoids, with one postulated mechanism being the induction of glucocorticoid release.

Furthermore, some 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their anti-inflammatory activity, which was suggested by their ability to downregulate pro-inflammatory cytokines. These findings highlight the potential of 1,8-naphthyridin-2(1H)-one analogues in treating a range of inflammatory and autoimmune conditions.

Table 6: Anti-inflammatory and Immunomodulatory Effects of 1,8-Naphthyridin-2(1H)-one Analogues

Compound/Analogue Class Key Finding(s) Mechanism of Action Reference(s)
1,8-Naphthyridin-2-one derivative Blocks lymphocyte proliferation; down-regulates TNF-α; reduces Cox-2 in patient cells Selective CB2 receptor agonism; down-regulation of Akt, Erk, and NF-kB phosphorylation
3-benzyl-5-phenyl-3H-imidazo[4,5-c] mdpi.comnaphthyridin-4(5H)-one Potent oral anti-inflammatory activity in rat edema models Postulated to induce glucocorticoid release; does not inhibit COX/5-LO
Halogen substituted 1,8-naphthyridine-3-carboxamide derivatives Anti-inflammatory activity Downregulation of pro-inflammatory cytokines

Neurological and Central Nervous System (CNS) Activities

Analogues of the 1,8-naphthyridine core have demonstrated significant potential in the modulation of various neurological pathways and have been investigated for their therapeutic applications in a range of CNS disorders.

Research into long-chain arylpiperazine derivatives of purine-2,6-diones, which are structurally related to 1,8-naphthyridines, has identified potent ligands for serotonin (B10506) 5-HT1A receptors. ekb.eg Some of these compounds also exhibit moderate affinity for 5-HT2A, 5-HT7, and dopamine (B1211576) D2 receptors. ekb.eg In behavioral studies, certain derivatives displayed antidepressant-like activity in the mouse forced swim test, with effects comparable to or stronger than the established antidepressant imipramine. ekb.eg Furthermore, some of these analogues showed significant anxiolytic-like properties in the mouse four-plate test, with efficacy similar to or greater than diazepam. ekb.eg

Another area of investigation involves dual antagonists of the 5-HT1A and 5-HT7 receptors. Two novel 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, have shown potent antidepressant-like and anxiolytic-like activities in preclinical models. nih.gov These compounds were identified as full antagonists of both 5-HT1A and 5-HT7 receptors, and their behavioral effects are believed to be mediated by the serotonergic system, particularly through their interaction with the 5-HT1A receptor. nih.gov

Table 1: Antidepressant and Anxiolytic-like Activity of 1,8-Naphthyridine Analogues

Compound/Derivative Class Target(s) Observed Activity Reference(s)
Purine-2,6-dione derivatives 5-HT1A, 5-HT2A, 5-HT7, D2 Antidepressant-like, Anxiolytic-like ekb.eg
2-Methoxyphenylpiperazine derivatives (HBK-14, HBK-15) 5-HT1A, 5-HT7 (dual antagonists) Antidepressant-like, Anxiolytic-like nih.gov

The multifactorial nature of neurodegenerative diseases like Alzheimer's has prompted the development of multi-target-directed ligands. Analogues of 1,8-naphthyridine have been explored for this purpose. Research has summarized the synthesis and pharmacological evaluation of 1,8-naphthyridine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in Alzheimer's pathology. nih.gov These compounds, structurally related to the cholinesterase inhibitor tacrine (B349632), have shown moderate inhibitory activity, with a preference for AChE. nih.gov

Furthermore, some of these derivatives modulate voltage-dependent Ca2+ channels (VDCCs), another key target in neurodegenerative processes. nih.gov One particular 1,8-naphthyridine derivative was found to have a cytoprotective effect against various toxic stimuli, which was linked to a slight "Ca2+-promoter" behavior and the overexpression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that precise regulation of calcium ion concentrations, rather than a complete blockade, may be a viable neuroprotective strategy. nih.gov

In the context of multiple sclerosis (MS), a novel class of 1,8-naphthyridine derivatives has been identified as selective cannabinoid receptor 2 (CB2) agonists. pharmacologyeducation.org The use of cannabinoids in MS treatment is well-documented, but often limited by psychoactive side effects from CB1 receptor activation. pharmacologyeducation.org Targeting the CB2 receptor, which is primarily expressed in the immune system, offers a promising alternative. pharmacologyeducation.orgresearchgate.net These 1,8-naphthyridin-2-one analogues have been shown to block the proliferation of immune cells, reduce the production of the pro-inflammatory cytokine TNF-α, and inhibit cell activation markers in lymphocytes from MS patients more effectively than in those from healthy controls. pharmacologyeducation.org

Table 2: Activity of 1,8-Naphthyridine Analogues in Neurodegenerative Disorders

Disorder Compound Class/Derivative Target(s) Key Findings Reference(s)
Alzheimer's Disease 1,8-Naphthyridine derivatives AChE, BuChE, VDCCs Moderate cholinesterase inhibition, cytoprotective effects via Ca2+ modulation and Bcl-2 overexpression. nih.gov
Multiple Sclerosis 1,8-Naphthyridin-2-one derivatives Cannabinoid Receptor 2 (CB2) Selective CB2 agonism, inhibition of immune cell proliferation and activation, reduced TNF-α production. pharmacologyeducation.org

Several studies have focused on the development of 1,8-naphthyridine and quinoline (B57606) derivatives as selective agonists for the CB2 receptor. researchgate.netmdpi.com This selectivity is highly desirable as it may avoid the psychoactive effects associated with CB1 receptor activation. researchgate.net A series of these derivatives have demonstrated high affinity and selectivity for the CB2 receptor over the CB1 receptor. mdpi.com

Further research into 1,8-naphthyridine-3-carboxamides has yielded compounds with high CB2 receptor affinity and selectivity. researchgate.net Two such compounds, a full agonist and a partial agonist at the CB2 receptor, were found to decrease the viability of a prostate cancer cell line that expresses the CB2 receptor. researchgate.net Given the high expression of CB2 receptors on immune cells, these compounds were also investigated for their immunomodulatory and anti-inflammatory potential in activated lymphocytes from both healthy individuals and patients with multiple sclerosis. researchgate.net

Table 3: CB2 Receptor Ligand Interactions of 1,8-Naphthyridine Analogues

Compound Class/Derivative Receptor Interaction Key Findings Reference(s)
1,8-Naphthyridine and quinoline derivatives Selective CB2 agonists High CB2 affinity and selectivity vs. CB1. mdpi.com
1,8-Naphthyridine-3-carboxamides Selective CB2 agonists (full and partial) High CB2 affinity and selectivity, decreased cancer cell viability, potential immunomodulatory effects. researchgate.net

The human serotonin transporter (hSERT) is a primary target for many antidepressant medications. rsc.org Research has led to the development of a series of novel tetrahydronaphthyridine-based ligands that not only act as histamine (B1213489) H3 antagonists but also possess serotonin reuptake transporter inhibitor activity. acs.org The unique 1,2,3,4-tetrahydro-2,6-naphthyridine (B1313837) scaffold of these compounds provides a new avenue for the design of drugs targeting both the histaminergic and serotonergic systems. acs.org

Table 4: hSERT Inhibition by 1,8-Naphthyridine Analogues

Compound Class/Derivative Primary Target(s) Additional Activity Reference(s)
Tetrahydronaphthyridine-based ligands Histamine H3 Receptor Serotonin Reuptake Transporter Inhibition acs.org

Anti-Allergic Properties

A novel class of substituted 1,8-naphthyridin-2(1H)-ones has been identified as potent inhibitors of the release of slow-reacting substance of anaphylaxis (SRS-A), which is composed of sulfidopeptide leukotrienes. nih.govnih.gov These compounds are orally active and effectively inhibit both allergic and nonallergic bronchospasm in animal models. nih.govnih.gov Structure-activity relationship studies pinpointed several compounds of interest, with their mechanism of action likely involving the inhibition of leukotriene release. nih.govnih.gov

Table 5: Anti-Allergic Properties of 1,8-Naphthyridin-2(1H)-one Analogues

Compound Class/Derivative Mechanism of Action Observed Effect Reference(s)
Substituted 1,8-naphthyridin-2(1H)-ones Inhibition of SRS-A (leukotriene) release Inhibition of allergic and nonallergic bronchospasm in animal models. nih.govnih.gov

Other Investigated Biological Activities (e.g., Anti-hypertensive, Anticonvulsant, Gastric Antisecretory, Bronchodilator, Platelet Aggregation Inhibition)

The versatility of the 1,8-naphthyridine scaffold is further highlighted by its analogues' activities in a range of other biological systems.

Anti-hypertensive Activity: A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and evaluated for their potential as anti-hypertensive agents. nih.gov Several of these compounds demonstrated significant potency, with one derivative showing particularly interesting activity. nih.gov The vasorelaxing properties of selected compounds were also investigated, with some appearing to act as guanylate-cyclase inhibitors, while others showed activating properties on ATP-sensitive potassium channels. nih.gov

Anticonvulsant Activity: A study of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines revealed that most of the synthesized compounds exhibited significant anticonvulsant activity. pharmacologyeducation.org The efficacy of some of these derivatives at a specific dose was found to be comparable to the standard drug diazepam. pharmacologyeducation.org

Gastric Antisecretory Activity: The synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has yielded compounds with potent gastric antisecretory properties in a rat model. mdpi.com Two of the most potent compounds were found to lower total acid output in a dose-dependent manner and were more potent than cimetidine (B194882). mdpi.com These compounds also demonstrated inhibitory activity in a dog model of food-stimulated acid secretion. mdpi.com

Bronchodilator Activity: In the search for new oral bronchodilators, a series of novel imidazo[4,5-c] pharmacologyeducation.orgmdpi.comnaphthyridin-4(5H)-ones were developed. mdpi.com Some of these compounds exhibited more potent bronchodilator activity both in vitro and in vivo than theophylline. mdpi.com One particular compound, 5-phenyl-1H-imidazo[4,5-c] pharmacologyeducation.orgmdpi.comnaphthyridin-4(5H)-one, was found to be a potent relaxant of airway smooth muscle and an inhibitor of phosphodiesterase (PDE) IV. mdpi.com

Platelet Aggregation Inhibition: Several series of 1,8-naphthyridine derivatives have been synthesized and tested for their ability to inhibit human platelet aggregation induced by various agents. nih.gov Some compounds showed remarkable activity, comparable to papaverine (B1678415) and indomethacin, particularly against arachidonic acid- and collagen-induced aggregation. nih.gov The most active compounds were also shown to significantly increase cyclic AMP levels.

Table 6: Other Biological Activities of 1,8-Naphthyridine Analogues

Activity Compound Class/Derivative Key Findings Reference(s)
Anti-hypertensive 4-(N-methylencycloalkylamino)-1,8-naphthyridines Vasorelaxing activity, potential guanylate-cyclase inhibition, KATP channel activation. nih.gov
Anticonvulsant 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines Significant anticonvulsant activity, with some compounds comparable to diazepam. pharmacologyeducation.org
Gastric Antisecretory 2-oxo-1,8-naphthyridine-3-carboxylic acids Potent inhibition of gastric acid secretion, more potent than cimetidine in a rat model. mdpi.com
Bronchodilator Imidazo[4,5-c] pharmacologyeducation.orgmdpi.comnaphthyridin-4(5H)-ones Potent bronchodilator activity, relaxation of airway smooth muscle, PDE IV inhibition. mdpi.com
Platelet Aggregation Inhibition 2-cycloalkylamino-3-phenyl-1,8-naphthyridines Remarkable inhibition of platelet aggregation, increased cyclic AMP levels. nih.gov

Enzyme Inhibition Studies

Analogues of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one have been the subject of various enzyme inhibition studies to explore their therapeutic potential. Research has primarily focused on their effects on enzymes implicated in a range of diseases, including metabolic disorders and neurodegenerative diseases.

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition

Recent research has identified 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2). sci-hub.senih.gov SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a major component of cell membranes, and has been identified as a potential drug target for cardiovascular and metabolic diseases. sci-hub.senih.gov High selectivity for SMS2 over its isoform SMS1 is crucial, as SMS1 deficiency can lead to adverse effects. sci-hub.se

In one study, the modification of a high-throughput screening hit led to the identification of 1,8-naphthyridin-2-one analogues with significant SMS2 inhibitory activity. sci-hub.se The introduction of a nitrogen atom at the 8-position of the quinolone ring to form a 1,8-naphthyridin-2-one scaffold was found to be beneficial for maintaining potent inhibition while improving physicochemical properties. sci-hub.se For instance, compound 32 (a 1,8-naphthyridin-2-one derivative) showed nearly equipotent inhibition to its 2-quinolone counterpart. sci-hub.se Further optimization led to the discovery of compound 37 , a potent and selective SMS2 inhibitor. sci-hub.senih.gov

CompoundHuman SMS2 IC50 (nM)Mouse SMS2 IC50 (nM)Human SMS1 IC50 (nM)
2-Quinolone 19307.73400
1,8-Naphthyridin-2-one 32---
1,8-Naphthyridin-2-one 37---

Data for compounds 32 and 37 were mentioned as potent but specific IC50 values were not provided in the abstract. sci-hub.se

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of the 1,8-naphthyridine scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.gov These studies have shown that 1,8-naphthyridine derivatives can exhibit moderate inhibitory activity against both cholinesterases, often with a degree of selectivity towards AChE. nih.gov

One study reported the synthesis and evaluation of a series of 1,8-naphthyridine derivatives that showed better inhibition of AChE and BuChE compared to many previously synthesized tacrine derivatives. nih.gov Specifically, compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] sci-hub.senih.govnaphthyridine-3-carboxylate) was highlighted for its neuroprotective effects and cholinesterase inhibition. nih.gov While specific IC50 values for this compound were not found, the broader class of 1,8-naphthyridine derivatives demonstrates potential in this area. nih.govnih.gov

Compound ClassTarget EnzymeActivitySelectivity
1,8-Naphthyridine derivativesAChE & BuChEModerate inhibitionGenerally selective for AChE
Compound 14AChE & BuChEBetter than many tacrine derivatives-

Specific IC50 values for the mentioned compounds were not available in the provided search results.

Phosphodiesterase 5 (PDE5) Inhibition

Research has indicated that substituted 1,8-naphthyridin-2(1H)-ones can act as highly selective phosphodiesterase IV (PDE IV) inhibitors. nih.gov PDE IV is a member of the phosphodiesterase superfamily, which also includes PDE5. These compounds were found to relax guinea pig trachea and alleviate antigen-induced airway constriction, suggesting potential anti-asthmatic activity. nih.gov While this points to the potential of the 1,8-naphthyridin-2(1H)-one scaffold to interact with phosphodiesterases, no specific studies detailing the direct inhibition of PDE5 by this compound or its close analogues were identified in the search results.

Monoamine Oxidase B (MAO-B) Inhibition

No research findings were identified from the provided search results regarding the direct evaluation of this compound or its close structural analogues as inhibitors of Monoamine Oxidase B (MAO-B). While MAO-B inhibitors are crucial in the treatment of Parkinson's disease, the inhibitory potential of this specific chemical class against this enzyme remains to be explored. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1,8 Naphthyridin 2 1h One Scaffolds

Elucidation of Key Structural Features for Biological Potency and Selectivity

The biological activity of 1,8-naphthyridin-2(1H)-one derivatives is intricately linked to several key structural features. The core bicyclic system, with its specific arrangement of nitrogen atoms, provides a fundamental framework for interaction with various biological targets. The presence of the lactam function (the C-2-oxo group and N-1-H) is crucial, often participating in hydrogen bonding interactions within receptor binding pockets.

Impact of Substituent Variations at N-1, C-3, C-5, C-6, C-7, and C-8 Positions

The biological profile of the 1,8-naphthyridin-2(1H)-one scaffold can be finely tuned by introducing different substituents at various positions.

N-1 Position: Substitution at the N-1 position significantly impacts the physicochemical properties and biological activity of the molecule. The introduction of small alkyl groups, such as an ethyl group, is a common feature in many biologically active naphthyridinones, including the antibacterial agent nalidixic acid. nih.gov In a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, the presence of a 2'-thiazolyl group at the N-1 position was found to be essential for eliciting cytotoxicity. nih.gov

C-3 Position: The C-3 position is a frequent site for modification and has been shown to be critical for the potency and selectivity of various biological activities. For instance, the introduction of a carboxyl group at C-3 is a hallmark of the quinolone antibiotics and is essential for their antibacterial activity. nih.gov In other derivatives, the introduction of various carboxamides has been explored. For example, 1,8-naphthyridin-2(1H)-one-3-carboxamides have been investigated as selective cannabinoid receptor 2 (CB2) agonists. researchgate.net Furthermore, the incorporation of different anilino substituents at this position has led to compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

C-5 and C-7 Positions: Substitutions at the C-5 and C-7 positions play a crucial role in modulating the biological activity and selectivity. The presence of methyl groups at these positions, as in 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one, can enhance binding affinity. For a series of 2-amino-1,8-naphthyridines, the introduction of methyl groups at C-5 and C-7 led to an increase in binding affinity for cytosine. This enhancement is attributed to a reduction in the loss of binding entropy.

In the context of antibacterial agents like nalidixic acid, a methyl group at C-7 is a common feature. nih.gov Halogen substitution at C-7, such as a chloro group, has been shown to increase the affinity of 1,8-naphthyridin-2(1H)-one-based nucleobases for adenine (B156593) in nucleic acid recognition systems. nih.gov The nature of the substituent at C-7 can also influence selectivity. For example, in a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, an aminopyrrolidine functionality at C-7 was found to be essential for cytotoxicity. nih.gov

C-6 Position: The C-6 position also offers a site for modification to tune biological activity. For instance, in a series of 3-N-substituted 1,8-naphthyridin-2(1H)-ones, the introduction of various substituents at C-6 was explored in conjunction with modifications at C-3 to develop novel antibacterial agents. researchgate.net

C-8 Position: While less frequently explored than other positions, substitution at the C-8 position can also influence the biological properties of the 1,8-naphthyridin-2(1H)-one scaffold. In a related series of 1,6-naphthyridin-2(1H)-ones, a significant majority of compounds are unsubstituted at C-8. However, the introduction of carbon substituents has been reported and can be a handle for further derivatization. nih.gov

PositionSubstituent TypeObserved Impact on Biological ActivityExample Compound Class/Reference
N-1Alkyl (e.g., Ethyl)Common in antibacterial agents.Nalidixic Acid nih.gov
N-12'-ThiazolylEssential for cytotoxicity in some series.1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines nih.gov
C-3CarboxylCrucial for antibacterial activity.Quinolone antibiotics nih.gov
C-3CarboxamideLeads to selective CB2 agonists.1,8-naphthyridin-2(1H)-one-3-carboxamides researchgate.net
C-3AnilinoConfers antibacterial activity.3-N-substituted 1,8-naphthyridin-2(1H)-ones researchgate.net
C-5, C-7MethylEnhances binding affinity.2-amino-5,7-dimethyl-1,8-naphthyridines
C-7ChloroIncreases affinity for adenine recognition.7-chloro-1,8-naphthyridin-2(1H)-one nih.gov
C-7AminopyrrolidineEssential for cytotoxicity in some series.1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines nih.gov
C-6VariousModulates antibacterial activity.3-N-substituted 1,8-naphthyridin-2(1H)-ones researchgate.net
C-8Generally UnsubstitutedCarbon substituents offer a point for further modification.1,6-naphthyridin-2(1H)-ones nih.gov

Role of Stereochemistry in Activity Modulation

Stereochemistry plays a pivotal role in the biological activity of many drug molecules, and 1,8-naphthyridin-2(1H)-one derivatives are no exception, particularly when chiral centers are introduced through substitution. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target, such as an enzyme or receptor. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being potent while the other is inactive or even responsible for adverse effects.

While specific studies on the stereoselectivity of this compound are not extensively documented in the reviewed literature, the importance of stereochemistry in related heterocyclic compounds is well-established. For instance, in the development of chiral N1-substituted-1H-pyrazoles, the separation and biological evaluation of individual enantiomers are considered crucial steps to understand the impact of chirality on biological activity. This underscores the general principle in medicinal chemistry that for chiral compounds, the biological activity should be evaluated for each enantiomer separately to establish a clear structure-activity relationship. Therefore, if substituents on the this compound scaffold introduce chirality, it is highly probable that the biological activity will be stereospecific.

Correlation of Molecular Descriptors with Observed Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. elsevierpure.comresearchgate.net These studies can provide valuable insights into the structural requirements for potency and can guide the design of new, more active compounds.

For 1,8-naphthyridine (B1210474) derivatives, QSAR models have been developed to understand the factors governing their activity. For example, in a study of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity, 3D-QSAR models revealed the importance of steric and electrostatic fields. insilico.eu These models can generate contour maps that visualize regions where bulky or electron-donating/withdrawing groups are favorable or unfavorable for activity, thus guiding further optimization of the lead compounds.

Commonly used molecular descriptors in QSAR studies of naphthyridine derivatives include:

Electronic descriptors: Such as partial atomic charges and dipole moments, which describe the electronic properties of the molecule and its ability to engage in electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule and its ability to cross cell membranes.

Topological descriptors: Which are numerical values derived from the graph representation of the molecule and encode information about its connectivity and branching.

Descriptor TypeExample DescriptorsRelevance to Biological Activity
ElectronicPartial atomic charges, Dipole momentElectrostatic interactions with the target protein.
StericMolecular volume, Surface areaComplementarity of the ligand with the binding pocket.
HydrophobiclogPMembrane permeability and hydrophobic interactions.
TopologicalConnectivity indicesOverall molecular shape and branching.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For the 1,8-naphthyridin-2(1H)-one scaffold, pharmacophore models can be developed based on a set of known active compounds. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. The key pharmacophoric features of 1,8-naphthyridin-2(1H)-one derivatives often include:

Hydrogen Bond Acceptors: The carbonyl oxygen at C-2 and the nitrogen atom at N-8 are prominent hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group at the N-1 position acts as a hydrogen bond donor.

Aromatic Ring: The fused pyridine (B92270) and pyridinone rings provide a planar aromatic system that can engage in π-π stacking interactions with aromatic residues in the binding site of a target protein.

Hydrophobic Features: Alkyl substituents, such as the methyl groups in this compound, contribute to hydrophobic interactions.

By understanding the key pharmacophoric features and their spatial arrangement, medicinal chemists can rationally design new 1,8-naphthyridin-2(1H)-one derivatives with improved potency and selectivity. This ligand-based design approach, often complemented by structure-based methods when the 3D structure of the target is known, is a cornerstone of modern drug discovery.

Computational Chemistry and Molecular Modeling in 1,8 Naphthyridin 2 1h One Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.com It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one, to a macromolecular target, typically a protein.

Molecular docking simulations are crucial for predicting how 1,8-naphthyridine (B1210474) derivatives position themselves within the active site of a biological target. These simulations calculate a docking score and binding energy, which estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in a study targeting the human Adenosine (B11128) A2A receptor, several newly synthesized 1,8-naphthyridine derivatives demonstrated good binding efficiency. nih.gov Notably, compound 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) and N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) showed high docking scores and favorable binding energies, suggesting they could act as potent A2A receptor antagonists. nih.gov Similarly, docking studies of 1,8-naphthyridine derivatives against the human estrogen receptor (PDB ID: 1ERR) identified several compounds with better binding energies than the standard drug, Tamoxifen. researchgate.net In another research effort, docking of 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives into the active site of topoisomerase II revealed significant binding, with one compound, 8b , showing a binding energy of -95.16 kcal/mol, comparable to the known inhibitor Vosaroxin. researchgate.net

The following interactive table summarizes docking results for various 1,8-naphthyridine derivatives against different protein targets.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-oneHuman A2A Receptor-8.407-56.60 (MMGBSA dG bind) nih.gov
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamideHuman A2A Receptor-8.562-64.13 (MMGBSA dG bind) nih.gov
Top five 1,8-naphthyridine derivativesHuman Estrogen Receptor-154.555 to -142.127-111.961 to -101.425 (Re-rank Score) researchgate.net
Compound 8b (a Schiff's base derivative of 2,7-dimethyl-1,8-naphthyridine)Topoisomerase II--95.16 researchgate.net
ANA-12 (a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative)Enoyl-ACP reductase (InhA)-- rsc.org

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the docking of a highly active 1,8-naphthyridine derivative, compound 8b , into the topoisomerase II active site showed it formed eight hydrogen bonds with amino acid residues and intercalated with a DNA segment, similar to the action of the reference drug Vosaroxin. researchgate.net In studies of 1,8-naphthyridine-3-carbonitrile analogues targeting the InhA enzyme from Mycobacterium tuberculosis, docking analysis revealed the specific binding pattern of the most potent compound, ANA-12 , within the active site. rsc.org Understanding these critical interactions is key for structure-activity relationship (SAR) studies, which guide the rational design of new derivatives with improved biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations track the movements and conformational changes of the protein and the ligand, providing insights into the stability of their interaction.

MD simulations have been used to validate the stability of docked 1,8-naphthyridine derivatives within their target's active site. For instance, MD studies on the complexes of compounds 10c and 13b with the human A2A receptor suggested that both form stable complexes, reinforcing the docking predictions. nih.gov Similarly, a 100-nanosecond MD simulation was performed on the highly active compound ANA-12 complexed with the enoyl-ACP reductase (InhA) protein. rsc.org This simulation helped to investigate the conformational stability and the key intermolecular interactions over time, confirming the stability of the predicted binding mode. rsc.org These simulations are crucial for ensuring that the initial favorable interactions predicted by docking are maintained over a longer timescale.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 1,8-naphthyridin-2(1H)-one derivatives, DFT calculations provide valuable data on electronic properties and reaction pathways. researchgate.netnih.gov

The electronic properties of a molecule are key to its reactivity and interactions. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comresearchgate.net

DFT studies on various 1,8-naphthyridine derivatives have correlated their electronic properties with their biological activity. researchgate.net The Molecular Electrostatic Potential (MESP) map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction with biological targets. researchgate.netemerginginvestigators.org

The table below presents calculated HOMO-LUMO energy gaps for a set of related heterocyclic compounds, illustrating how this value is used to assess reactivity. rsc.org

Compoundλabs (eV)ΔEg (eV) (Calculated)Reference
13.683.70 rsc.org
23.193.38 rsc.org
33.093.24 rsc.org
42.782.63 rsc.org
73.313.48 rsc.org
83.153.35 rsc.org

Note: The compounds in this table are complex heterocyclic systems analyzed in the referenced study to illustrate the application of DFT calculations.

DFT calculations are also a powerful tool for understanding how chemical reactions occur. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathway. This is particularly useful for optimizing synthetic routes and understanding the role of catalysts.

For example, DFT calculations were performed to elucidate the plausible reaction mechanism for the Friedländer synthesis of 1,8-naphthyridines in water, catalyzed by choline (B1196258) hydroxide (B78521) (ChOH). acs.org The calculations provided insight into the energetics of intermediates and transition states, helping to explain the role of hydrogen bonding in the catalyst's effectiveness and the high product yield. acs.org In another study, DFT was used to investigate the synthetic mechanisms for forming novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, supporting the proposed reaction pathways. ias.ac.in This level of mechanistic detail is invaluable for the development of new and efficient synthetic methodologies for this important class of compounds.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

The biological activity and material properties of 1,8-naphthyridin-2(1H)-one derivatives are fundamentally governed by their intermolecular interactions. Computational methods are pivotal in characterizing these non-covalent forces, such as hydrogen bonding and charge transfer.

Hydrogen Bonding: The 1,8-naphthyridin-2(1H)-one scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the pyridine-type nitrogen). This dual capability allows for the formation of specific and directional hydrogen bonds, which are crucial for molecular recognition at biological targets.

Computational studies, often employing Density Functional Theory (DFT), are used to investigate the geometry and energetics of these hydrogen bonds. For instance, research on related 1,7-naphthyridin-8-ones has shown that the lactam carbonyl group can form a hydrogen bond with the ammonium (B1175870) group of a lysine (B10760008) residue in the active site of the macrophage migration inhibitory factor (MIF). nih.gov Crystal structures confirmed that this desired hydrogen bond is formed with O-N distances ranging from 2.8 to 3.0 Å. nih.gov Similarly, in complexes of ruthenium with bi researchgate.netnih.govnaphthyridine ligands, X-ray analyses have revealed well-organized hydrogen bonds between a coordinated water molecule and an uncomplexed nitrogen atom on the naphthyridine ring. nih.gov Molecular docking studies on 1,8-naphthyridine derivatives targeting the A2A adenosine receptor also highlight the importance of hydrogen bonds in stabilizing the ligand-receptor complex. nih.gov

Charge Transfer: Charge transfer (CT) interactions are another key feature of the electron-rich 1,8-naphthyridine system. These interactions involve the transfer of electron density from a donor molecule to an acceptor molecule and are fundamental to the electronic and optical properties of materials. Theoretical analyses of 1,5-naphthyridine-based materials have been conducted to understand their charge transfer properties, revealing that thiophene-substituted naphthyridines can self-assemble into one-dimensional stacking motifs that facilitate charge propagation. rsc.org Studies on related 1,8-naphthalimide (B145957) derivatives have also extensively investigated the formation of charge-transfer complexes with various electron acceptors, leading to distinct spectroscopic and electronic properties. bas.bgrsc.org The computational characterization of these CT phenomena is crucial for developing novel organic electronic materials based on the naphthyridine framework.

Table 1: Examples of Computationally Studied Intermolecular Interactions in Naphthyridine Derivatives

Derivative Class Interaction Type Interacting Partner Method Key Finding Reference
1,7-Naphthyridin-8-one Hydrogen Bond Lysine residue (in MIF) DFT, X-ray Crystallography Formation of N-H···O bond with O-N distance of 2.8-3.0 Å. nih.gov
bi researchgate.netnih.govNaphthyridine-Ru(II) Complex Hydrogen Bond Coordinated Water X-ray Crystallography Well-organized H-bond between ligand nitrogen and water. nih.gov
1,5-Naphthyridine Charge Transfer Thiophene substituent Theoretical Analysis Promising for self-assembly into charge propagation channels. rsc.org
1-Ethyl-7-methyl-1,8-naphthyridin-4(1H)-one Multiple (H-bond, etc.) A2A Adenosine Receptor Molecular Docking, MD Simulations Stable complex formation with significant binding energy (-56.60 kcal/mol). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For 1,8-naphthyridin-2(1H)-one derivatives, QSAR is a powerful tool for predicting the biological potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

QSAR models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., polarizability, electronegativity), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that links these descriptors to the observed activity (e.g., IC₅₀). researchgate.net

A study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II developed a four-parameter QSAR model using molecular connectivity indices. This model successfully accounted for about 87% of the variation in the inhibitory potencies of the compounds, suggesting that the position, size, and polarity of substituents are the predominant factors controlling activity. nih.gov In another example, 2D-QSAR models were developed for naphthyridine derivatives targeting HIV-1 integrase. These models, which combined quantum and molecular mechanical descriptors, showed high predictive efficiency, with training set R² values as high as 0.862. researchgate.net The results indicated that polarizability, electronegativity, and the presence of aromatic nitrogen atoms are important for the inhibitory activity. researchgate.net

Table 2: Selected QSAR Models for Naphthyridine Derivatives

Target Model Type Key Descriptors Statistical Method Predictive Power (R²) Reference
Photosystem II 4-Parameter Molecular Connectivity Indices Not specified ~0.87 (variance explained) nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Beyond predicting efficacy, computational methods are crucial for assessing the drug-likeness of potential therapeutic agents. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds likely to fail in later clinical stages.

For 1,8-naphthyridine derivatives, various in silico tools and web services like SwissADME and PASS (Prediction of Activity Spectra for Substances) are employed to predict their pharmacokinetic and toxicological profiles. researchgate.netnih.govrsc.org These studies generally involve calculating properties based on the molecular structure, such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolic breakdown by cytochrome P450 enzymes.

Several research efforts on novel 1,8-naphthyridine-3-carboxylic acid derivatives have included in silico ADMET analysis. The results from these computational studies consistently suggest that the designed derivatives possess favorable drug-like properties. researchgate.netnih.gov For example, a series of derivatives designed as H1-receptor inhibitors were predicted to have negligible toxicity along with good absorption and solubility profiles, marking them as promising leads for developing safe and effective antihistaminic agents. researchgate.net Similarly, another study on new 1,8-naphthyridine-3-carboxylic acid analogues used in silico methods to predict their pharmacokinetic parameters prior to synthesis. nih.govrsc.org These predictive models help to de-risk the drug development process by identifying potential liabilities early on.

Table 3: Representative In Silico ADMET Predictions for 1,8-Naphthyridine Derivatives

Derivative Class Computational Tool Predicted Property Finding Reference
1,8-Naphthyridine-3-carboxylic acids SwissADME Absorption, Solubility Predicted to have good absorption and solubility profiles. researchgate.net
1,8-Naphthyridine-3-carboxylic acids SwissADME Toxicity Predicted to have negligible toxicity. researchgate.net
1,8-Naphthyridine-3-carboxylic acids PASS, SwissADME Pharmacokinetics Used to predict binding modes and pharmacokinetic parameters. nih.govrsc.org
1,8-Naphthyridine derivatives Not specified General ADMET The nucleus is considered to have a good clinical output and safety margin. researchgate.net

Advanced Applications of 1,8 Naphthyridin 2 1h One Derivatives

Applications in Materials Science

The inherent luminescent properties and tunable electronic characteristics of 1,8-naphthyridin-2(1H)-one derivatives have led to their exploration in various cutting-edge materials science applications, from biological imaging to next-generation electronics.

Development of Luminescent Materials and Fluorescent Probes for Biological Systems

The 1,8-naphthyridin-2(1H)-one core is a promising scaffold for the design of fluorescent ligands, which are instrumental tools for understanding biological systems. By attaching fluorophores and specific targeting moieties to the naphthyridinone backbone, researchers can create probes that selectively bind to and illuminate biological targets such as receptors and enzymes.

A notable application is in the development of selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor, which is implicated in a variety of diseases. rsc.orgnih.govmdpi.com A series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides have been synthesized with linkers and fluorophores appended at various positions. rsc.orgnih.govmdpi.com Molecular modeling and subsequent synthesis have led to the development of high-affinity, selective CB2 receptor fluorescent inverse agonists. nih.gov These fluorescent probes are valuable for studying receptor expression and signaling, thereby accelerating drug discovery. mdpi.com

Table 1: Examples of Fluorescent Probes Based on the 1,8-Naphthyridin-2(1H)-one Scaffold

Compound Target Receptor Key Features Reference
Fluorescent ligand 32 Cannabinoid Type 2 (CB2) High affinity and selectivity as a fluorescent inverse agonist. nih.gov nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The photophysical and electrochemical properties of 1,8-naphthyridine (B1210474) derivatives make them attractive candidates for use in organic electronic devices. In the field of Organic Light-Emitting Diodes (OLEDs), these compounds have been investigated as n-type (electron-transporting) materials. A series of conjugated 1,8-naphthyridine oligomers have demonstrated high fluorescence in both solution and the solid state, coupled with high thermal stability and reversible electrochemical reduction. nih.gov These properties are crucial for the efficiency and longevity of OLED devices. By systematically varying the spacer linkages within these oligomers, their electronic and emissive properties can be fine-tuned, leading to OLEDs with emissions ranging from yellow to white-pink. nih.gov

Furthermore, emitters based on a naphthyridine acceptor moiety have been designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. One such green TADF OLED achieved a maximum external quantum efficiency of 16.4%, with high current and power efficiencies. rsc.org

In the realm of Dye-Sensitized Solar Cells (DSSCs), 1,8-naphthyridyl moieties have been incorporated into ruthenium(II) complexes to act as photosensitizers. nih.gov The strong electron-accepting nature of the 1,8-naphthyridine unit helps to lower the energy of the ligand's π* orbital, which in turn extends the absorption spectrum of the dye into the red region of visible light. nih.gov This enhanced light absorption contributes to higher incident photon-to-current efficiencies, particularly at longer wavelengths. nih.gov

Table 2: Performance of 1,8-Naphthyridine Derivatives in Electronic Devices

Application Derivative Type Performance Metric Key Finding Reference
OLED Conjugated 1,8-naphthyridine oligomers Brightness: 400 cd m⁻² at 4 V Good performance in single-layer emitter OLEDs. nih.gov nih.gov
OLED Naphthyridine-based TADF emitter External Quantum Efficiency: 16.4% High efficiency through thermally activated delayed fluorescence. rsc.org rsc.org

Applications in Polymer Chemistry

The 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one molecule contains a lactam (a cyclic amide) functional group. This structural feature presents the potential for its use as a monomer in polymerization reactions. Specifically, lactams can undergo ring-opening polymerization (ROP) to form polyamides, a class of polymers that includes nylons. rsc.orgrsc.org

The driving force for the ROP of lactams is typically the release of ring strain. libretexts.org While common lactams like ε-caprolactam are widely used, the polymerization of more complex, functional lactams such as a naphthyridinone derivative is an area of growing interest for creating specialty polymers with unique properties. rsc.org The polymerization can be initiated by anionic, cationic, or enzymatic methods. rsc.org

Additionally, if functional groups amenable to step-growth polymerization are introduced onto the this compound scaffold, it could be incorporated into other types of polymers like polyesters or polyurethanes. wikipedia.org This approach allows for the synthesis of polymers with the inherent electronic and coordination properties of the naphthyridine unit embedded within the polymer backbone.

Coordination Chemistry and Catalysis

The 1,8-naphthyridine framework, with its two suitably positioned nitrogen atoms, is an excellent chelating ligand for a wide range of metal ions. The this compound, existing in tautomeric equilibrium with its -ol form, offers multiple coordination sites, making it a versatile ligand in coordination chemistry and catalysis.

Design of Ligands for Metal Complexes (e.g., Rhodium, Iridium, Ruthenium, Copper, Nickel Catalysis)

Derivatives of 1,8-naphthyridine are extensively used as ligands in transition metal catalysis due to their ability to stabilize metal centers and influence their reactivity.

Rhodium Catalysis: Rhodium(I) complexes with 1,8-naphthyridine ligands have been synthesized and structurally characterized. These complexes are precursors for catalysts used in various organic transformations. nih.gov The bidentate nature of the naphthyridine ligand helps to create a stable coordination environment around the rhodium center.

Iridium Catalysis: Iridium complexes bearing 1,8-naphthyridine-2-carboxylic acid derivative ligands have been prepared and their catalytic activity in the amination of amines with alcohols has been explored. nih.gov Certain iridium amido complexes showed excellent catalytic activity in these reactions.

Ruthenium Catalysis: Ruthenium(II) complexes incorporating 1,8-naphthyridine ligands have been investigated for their catalytic and photophysical properties. For instance, ruthenium(II) polypyridyl complexes with a 1,8-naphthalimide (B145957) group (a related structural motif) have been shown to act as photonucleases and inhibitors of topoisomerases. nih.gov Additionally, ruthenium pincer complexes, which can feature nitrogen-containing heterocyclic ligands, are known to be active in a variety of catalytic transformations. nih.govresearchgate.net

Copper Catalysis: The 1,8-naphthyridine scaffold is effective in stabilizing copper centers. Chiral 1,8-naphthyridine-based ligands have been employed in copper-catalyzed atroposelective synthesis of C-O axially chiral compounds. nih.gov Furthermore, copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be facilitated by ligands like phenanthroline, which shares structural similarities with 1,8-naphthyridine. researchgate.net

Nickel Catalysis: Nickel complexes with 1,8-naphthyridine-based ligands have shown significant catalytic activity. For example, a chiral naphthyridine diimine ligand has enabled nickel-catalyzed asymmetric alkylidenecyclopropanations. nih.gov Nickel-catalyzed amination of aryl halides is another area where nitrogen-containing ligands play a crucial role. rsc.org

Table 3: Overview of Metal Complexes with 1,8-Naphthyridine-based Ligands in Catalysis

Metal Ligand Type Catalytic Application Reference
Rhodium 1,8-Naphthyridine Precursors for various catalytic transformations nih.gov
Iridium 1,8-Naphthyridine-2-carboxylic acid derivative Amination of amines with alcohols nih.gov
Ruthenium Bi rsc.orgrsc.orgnaphthyridine Potential for photooxidation nih.gov
Copper Chiral 1,8-naphthyridine Atroposelective synthesis of C-O axially chiral compounds nih.gov

Role in Supramolecular Chemistry for Molecular Recognition and Self-Assembly

The ability of the 1,8-naphthyridin-2(1H)-one core to form specific hydrogen bonds makes it an excellent building block for supramolecular chemistry, enabling molecular recognition and the construction of self-assembled architectures.

The crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-ol, the tautomer of the title compound, reveals that the molecules are linked in pairs by two N-H···O hydrogen bonds. nih.gov This dimerization is a fundamental example of self-assembly driven by molecular recognition. These dimers then stack in a discontinuous, stepped fashion, illustrating a higher-order supramolecular arrangement. nih.gov

Furthermore, substituted 1,8-naphthyridin-2(1H)-ones have been designed as synthetic nucleobases for the recognition of adenine (B156593) in DNA and PNA (peptide nucleic acid) structures. These modified nucleobases can form stable base pairs with adenine through Watson-Crick and Hoogsteen interactions, demonstrating their utility in the field of nucleic acid recognition. This highlights the potential of the 1,8-naphthyridin-2(1H)-one scaffold in the development of synthetic receptors for biologically important molecules. nih.gov The specific hydrogen bonding patterns offered by the naphthyridinone system are key to its effectiveness in these molecular recognition events. unizg.hr

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,8-naphthyridin-2-(1H)-one-3-carboxamides
ε-caprolactam
1,8-naphthyridine-2-carboxylic acid
1,8-naphthalimide
phenanthroline

Corrosion Inhibition Studies

The threat of corrosion to industrial infrastructure and machinery necessitates the development of effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, have been identified as promising candidates for mitigating corrosion, especially in acidic environments. The 1,8-naphthyridine scaffold has emerged as a significant area of interest in this field due to its planar structure, the presence of multiple nitrogen atoms, and π-electrons, which facilitate strong adsorption onto metal surfaces.

While direct corrosion inhibition studies on this compound are not extensively documented in the reviewed literature, comprehensive research on various other 1,8-naphthyridin-2(1H)-one derivatives provides significant insights into their protective capabilities. These studies collectively demonstrate that 1,8-naphthyridine derivatives can act as highly effective corrosion inhibitors for metals like mild steel and N80 steel in aggressive acidic media, such as hydrochloric acid (HCl). scispace.comresearchgate.netresearchgate.net

The primary mechanism of their protective action involves the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. nih.govmobt3ath.com This adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

Detailed Research Findings

Research into the corrosion inhibition properties of 1,8-naphthyridine derivatives has employed a variety of techniques, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization. researchgate.netresearchgate.netmobt3ath.com These studies consistently show that the inhibition efficiency of these compounds increases with their concentration. researchgate.netmobt3ath.com

For instance, a study on three novel naphthyridine derivatives, N-1, N-2, and N-3, in 1 M HCl on mild steel revealed high inhibition efficiencies of 94.28%, 96.66%, and 98.09% respectively, at a concentration of 6.54 × 10⁻⁵ M. capes.gov.br Similarly, another set of 1,6-naphthyridine (B1220473) derivatives (NTD-1, NTD-2, and NTD-3) also demonstrated significant protection for mild steel in 1 M HCl, with efficiencies reaching up to 98.69% at a concentration of 4.11 × 10⁻⁵ mol/L⁻¹. mobt3ath.com

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the electrochemical behavior at the metal/electrolyte interface. In the context of corrosion inhibition, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are indicative of an effective inhibitor. For 1,8-naphthyridine derivatives, EIS studies have consistently shown a significant increase in Rct values in the presence of the inhibitor, confirming the formation of a protective film on the metal surface. scispace.commobt3ath.comcapes.gov.br

The following table summarizes the EIS data for selected naphthyridine derivatives on mild steel in 1 M HCl.

InhibitorConcentration (mol/L)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)Reference
Blank-9.58106.21- mobt3ath.com
NTD-14.11 x 10⁻⁵264.742.8296.4 mobt3ath.com
NTD-24.11 x 10⁻⁵344.941.8197.2 mobt3ath.com
NTD-34.11 x 10⁻⁵386.133.0997.5 mobt3ath.com

Potentiodynamic Polarization

Potentiodynamic polarization studies help in understanding the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For 1,8-naphthyridine derivatives, the results generally indicate that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. scispace.comresearchgate.netnih.gov However, in many cases, a predominant effect on the cathodic reaction is observed. scispace.comnih.gov This suggests that the inhibitor molecules adsorb on the metal surface and block the active sites for both metal dissolution and hydrogen evolution, with a more pronounced effect on the latter.

The table below presents potentiodynamic polarization data for certain naphthyridine derivatives.

InhibitorConcentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank--5101154- scispace.com
N-16.54 x 10⁻⁵-49566.294.3 scispace.com
N-26.54 x 10⁻⁵-48938.596.7 scispace.com
N-36.54 x 10⁻⁵-48322.098.1 scispace.com

Adsorption Isotherm

The adsorption of 1,8-naphthyridine derivatives on the metal surface typically follows the Langmuir adsorption isotherm. scispace.commobt3ath.com This indicates the formation of a monolayer of the inhibitor on the metal surface. The adsorption can be influenced by the presence of electron-donating or electron-withdrawing groups on the naphthyridine ring system. For example, derivatives with electron-donating substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups have been shown to exhibit higher inhibition efficiencies. researchgate.netresearchgate.net This is attributed to the increased electron density on the molecule, which enhances its ability to adsorb onto the metal surface.

Computational Studies (DFT)

Density Functional Theory (DFT) calculations are often employed to correlate the molecular structure of inhibitors with their inhibition efficiency. ekb.egnih.govuobaghdad.edu.iqresearchgate.net These theoretical studies help in understanding the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower LUMO energy indicates a greater ability to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also an important parameter, with a smaller gap generally correlating with higher inhibition efficiency.

Future Perspectives and Emerging Research Directions for 5,7 Dimethyl 1,8 Naphthyridin 2 1h One

Advancements in Targeted Drug Discovery and Development

The future of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one is intrinsically linked to the broader advancements in targeted drug discovery. The naphthyridinone core is recognized as a "privileged scaffold," capable of interacting with a variety of biological targets. A primary area of future focus will be the systematic exploration of this compound and its derivatives as inhibitors of specific enzymes, particularly kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer.

For instance, derivatives of the related 1,6-naphthyridin-2(1H)-one scaffold have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. nih.gov One such representative compound, A34 , demonstrated significant antitumor efficacy in preclinical models. nih.gov This suggests a clear path for the rational design of this compound analogues to target other clinically relevant kinases. The strategic modification of the methyl groups at the 5 and 7 positions, or substitution at other available sites on the naphthyridine ring, could yield potent and selective inhibitors for a range of kinase targets.

CompoundTargetSignificance
A34 FGFR4Potent and selective inhibition, demonstrating the potential of the naphthyridinone scaffold in developing targeted cancer therapies. nih.gov
Compound 2t c-Met KinaseA 1H-imidazo[4,5-h] dntb.gov.uanaphthyridin-2(3H)-one derivative with an IC₅₀ of 2.6 μM, highlighting the scaffold's utility in creating kinase inhibitors. rsc.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Beyond well-established targets like kinases, the future for this compound lies in the exploration of novel biological pathways and mechanisms of action. The broad biological activity of the wider naphthyridine class, which includes antimicrobial, antiviral, and anti-inflammatory properties, suggests that this specific compound could interact with a diverse array of biomolecules. dntb.gov.ua

A significant future direction will be the use of inverse virtual screening and chemoproteomics to identify previously unknown cellular targets. dntb.gov.ua This approach could uncover unexpected therapeutic applications. For example, research on other heterocyclic scaffolds has identified targets like Hsp90, a chaperone protein critical for the stability of many oncoproteins. dntb.gov.ua Similarly, naphthyridine derivatives have been investigated as ligands for cannabinoid receptors (CB2R), which are implicated in neurodegenerative diseases and inflammation. acs.org Investigating the interaction of this compound with such targets could open up entirely new therapeutic avenues. Furthermore, studies on 8-hydroxynaphthyridines in visceral leishmaniasis revealed a mechanism involving the sequestration of divalent metal cations, indicating that the fundamental properties of the naphthyridine core can lead to unique biological activities. nih.gov

Continued Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of this compound and its derivatives will increasingly be guided by the principles of green chemistry. Future research will focus on developing more environmentally benign, efficient, and cost-effective synthetic routes. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. nih.gov

Recent advancements have demonstrated the synthesis of naphthyridines in water using biocompatible ionic liquids as catalysts, a significant step away from harsh organic solvents and expensive metal catalysts. nih.gov Other green approaches include one-pot, multicomponent reactions that reduce the number of synthetic steps and purification processes. nih.gov For instance, the oxidation of the related 2-acetylamino-7-methyl-1,8-naphthyridine to its corresponding aldehyde can be achieved using selenium dioxide, a step towards functionalizing the core structure. nih.gov Future efforts will likely focus on applying and refining these sustainable methods for the large-scale production of this compound and its analogues, making them more accessible for extensive biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Rational Naphthyridinone Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of new drug candidates based on the this compound scaffold. These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives, thereby accelerating the drug discovery pipeline. nih.govnih.gov

Future research will leverage AI for several key tasks:

De Novo Design: Generative AI models can design novel molecules based on the naphthyridinone core with desired properties, such as high affinity for a specific target and favorable drug-like characteristics. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, will be crucial for understanding how different substituents on the this compound structure influence its biological activity. nih.gov

Synthesis Planning: AI can predict viable and efficient synthetic routes for novel derivatives, addressing potential synthetic challenges early in the design process. nih.gov

By integrating AI, researchers can more effectively navigate the vast chemical space around the this compound core, prioritizing the synthesis of compounds with the highest probability of success.

Expansion into Uncharted Therapeutic Areas and Multitargeting Strategies

The structural versatility of the naphthyridinone scaffold makes this compound an ideal candidate for exploration in new therapeutic areas and for the development of multitargeting agents. Complex diseases such as neurodegenerative disorders, metabolic syndromes, and chronic inflammatory conditions often involve multiple pathological pathways. nih.gov

A significant future perspective is the design of derivatives of this compound that can modulate several targets simultaneously. This polypharmacological approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov For example, a single compound could be engineered to inhibit both a key kinase and a pro-inflammatory cytokine receptor. The development of such multi-target drugs is a growing paradigm in medicinal chemistry, and the 1,8-naphthyridinone core, with its multiple points for chemical modification, is well-suited for this strategy. nih.gov The broad spectrum of activities already observed for the naphthyridine family, from anticancer to antileishmanial, underscores the potential for this compound to be developed for a wide range of complex diseases. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 5,7-dimethyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via diazotization of 5,7-dimethyl-1,8-naphthyridin-2-amine using NaNO₂ in H₂SO₄/H₂O at 0°C, yielding 86% of the desired product . Alternative routes include [3+3] annulation strategies involving domino Aldol-SNAr-dehydration sequences, as demonstrated for related 1,8-naphthyridin-2(1H)-ones . Reaction conditions (e.g., temperature, solvent polarity) critically affect regioselectivity and byproduct formation. For example, acidic conditions stabilize intermediates during cyclization, while polar aprotic solvents enhance nucleophilic substitution efficiency.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides precise bond lengths and angles, revealing planarity of the naphthyridinone core and hydrogen-bonding networks . NMR spectroscopy (¹H/¹³C) identifies methyl group chemical shifts (δ ~2.5 ppm for C5/C7-CH₃) and keto-enol tautomerism . Mass spectrometry (MS) confirms molecular weight (MW = 176.2 g/mol) and fragmentation patterns. IR spectroscopy detects carbonyl stretching vibrations (~1650–1700 cm⁻¹) .

Q. What are the key reactivity patterns of this compound under basic or nucleophilic conditions?

  • Methodological Answer : The compound undergoes regioselective acylation at C7-methyl when treated with butyllithium followed by benzonitrile (yielding 7-phenacyl derivatives in 49% yield) . In contrast, sodium amide/ammonia promotes C5-methyl acylation due to differential deprotonation kinetics. Nucleophilic substitution at C3 or C4 is hindered by electron-withdrawing effects of the carbonyl group, directing reactivity toward methyl substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for regioselective acylation, reconciling experimental discrepancies. For instance, steric effects from the 1,8-naphthyridine core may lower activation energy for C7-methyl reactivity compared to C5 . Molecular docking studies further elucidate interactions with biological targets, such as HIV RNase H, where substituent orientation impacts inhibitory activity (IC₅₀ = 0.045 μM) .

Q. What strategies optimize the pharmacological activity of this compound derivatives against multidrug-resistant (MDR) pathogens?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight that C3/C4 hydroxy or amino groups enhance antibacterial potency against Gram-positive bacteria (MIC = 84–137 μg/mL) . Introducing fluorine at C6 improves metabolic stability, as seen in derivatives with antiviral IC₅₀ values of 0.19 μM in P4-2 cell assays . Parallel artificial membrane permeability assays (PAMPA) guide lead optimization by correlating lipophilicity (logP) with bioavailability.

Q. How do crystallographic data inform the design of coordination complexes using this compound as a ligand?

  • Methodological Answer : X-ray crystallography reveals π-π stacking (interplanar distance: 3.246 Å) and hydrogen-bonding motifs (N–H⋯O/N) that stabilize metal complexes . For example, the keto oxygen acts as a monodentate ligand for transition metals (e.g., Cu²⁺), while the naphthyridine nitrogen participates in chelation. Powder XRD and magnetic susceptibility measurements validate structural models and spin states .

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Reactant of Route 1
5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.